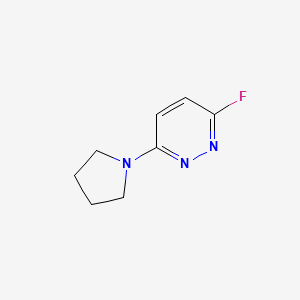
3-氟-6-(吡咯烷-1-基)嘧啶嗪
描述
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a chemical compound with the molecular formula C8H10FN3 and a molecular weight of 167.19 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is 1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a powder . Its storage temperature is not specified . The boiling point is also not specified .科学研究应用
合成和抗菌活性
嘧啶嗪衍生物已被合成并评估了其对各种菌株的抗菌活性。例如,Asahina 等人(2008 年)研究了新型吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸衍生物的体外抗菌活性。研究发现,特定化合物表现出有效的抗菌活性,超过了克拉霉素对耐药革兰氏阳性临床分离株的活性。氟原子的引入被认为可以降低急性毒性和惊厥诱发能力,突出了结构修饰在增强治疗特性中的重要性(Asahina、Takei、Kimura 和 Fukuda,2008 年)。
金属配位和自组装
Hoogenboom 等人(2006 年)描述了 3,6-二(吡啶-2-基)嘧啶嗪的微波辅助合成,该合成展示了与铜 (I) 或银 (I) 等金属配位的 ability,导致网格状金属配合物的形成。此特性对于开发分子材料和传感器非常重要,展示了嘧啶嗪衍生物在化学中的多功能性(Hoogenboom、Moore 和 Schubert,2006 年)。
抗癌活性
对嘧啶嗪衍生物的研究也已扩展到抗癌活性的领域。例如,Hammam 等人(2005 年)探索了新型氟代苯并[b]吡喃衍生物的抗肺癌活性。合成的化合物对人类癌细胞系表现出有希望的抗癌活性,表明嘧啶嗪衍生物在肿瘤学中的潜力(Hammam、El-Salam、Mohamed 和 Hafez,2005 年)。
抑制金属腐蚀
此外,嘧啶嗪衍生物在材料科学中也有应用,例如在抑制金属腐蚀方面。Mashuga、Olasunkanmi 和 Ebenso(2017 年)对新型嘧啶嗪衍生物对盐酸中低碳钢腐蚀的抑制作用进行了实验和理论研究。他们的研究结果表明,这些化合物提供了有效的腐蚀保护,这归因于它们在金属表面形成保护膜的能力,证明了嘧啶嗪衍生物在工业应用中的效用(Mashuga、Olasunkanmi 和 Ebenso,2017 年)。
属性
IUPAC Name |
3-fluoro-6-pyrrolidin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKDDRNSVYJOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
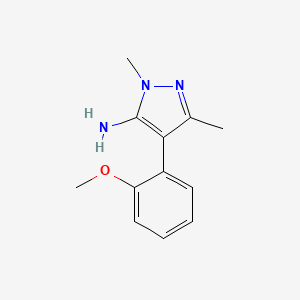
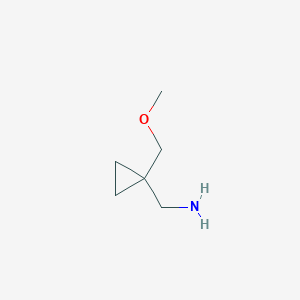
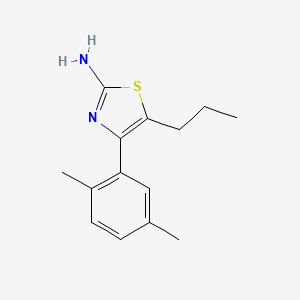
methanone](/img/structure/B1450134.png)
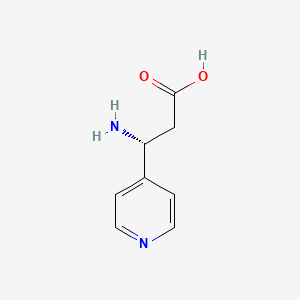
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)

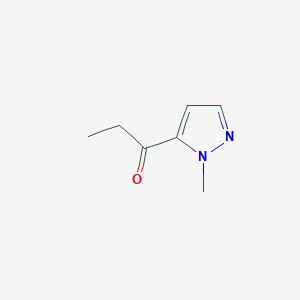
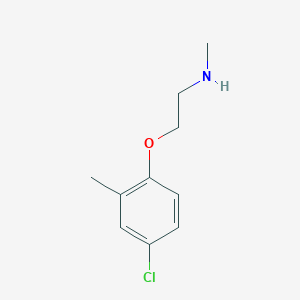
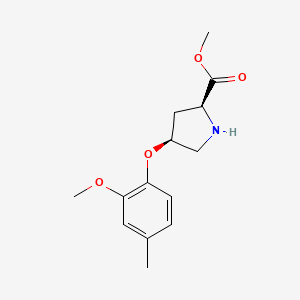
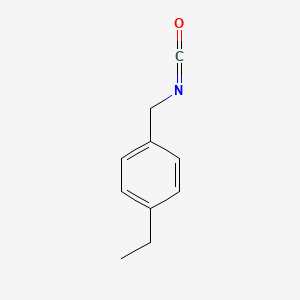
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)